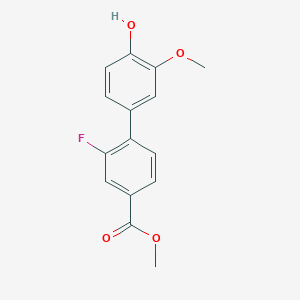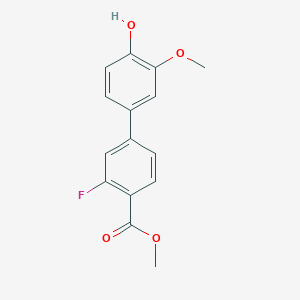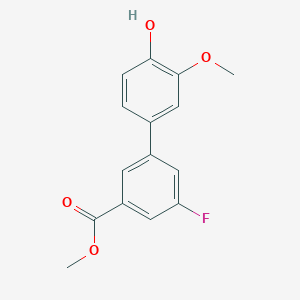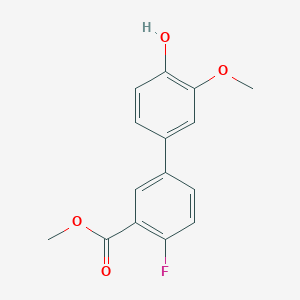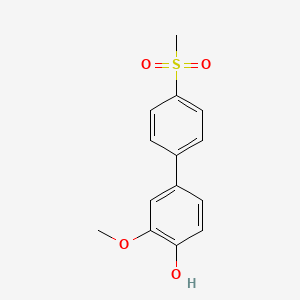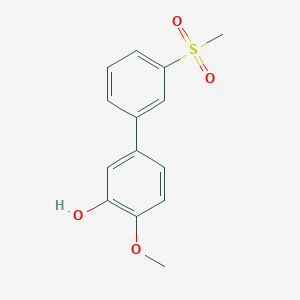
4-(3-Carbamoyl-4-chlorophenyl)-2-methoxyphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Carbamoyl-4-chlorophenyl)-2-methoxyphenol (95%) is a compound of interest in the field of synthetic organic chemistry. It is an organic compound with a molecular structure of C11H10ClNO3, and is commonly referred to as CCCMP. This compound has a wide range of applications in various areas of science, including medicinal chemistry, materials science, catalysis, and biochemistry.
科学的研究の応用
CCCMP has a wide range of applications in scientific research. In medicinal chemistry, CCCMP has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammation-causing molecules. Additionally, CCCMP has been used as a catalyst for the synthesis of a variety of organic compounds, such as pyrimidines, quinolines, and pyridines. In materials science, CCCMP has been used as a cross-linking agent for the production of polymers, and as a catalyst for the synthesis of polymers. In biochemistry, CCCMP has been used to study enzyme-substrate interactions, and to study the structure and function of proteins.
作用機序
The mechanism of action of CCCMP is not fully understood. However, it is thought to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of inflammation-causing molecules, and CCCMP has been found to be an effective inhibitor of this enzyme. Additionally, CCCMP has been found to act as a catalyst in the synthesis of a variety of organic compounds, such as pyrimidines, quinolines, and pyridines.
Biochemical and Physiological Effects
The biochemical and physiological effects of CCCMP are not fully understood. However, it has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammation-causing molecules. Additionally, CCCMP has been found to act as a catalyst in the synthesis of a variety of organic compounds, such as pyrimidines, quinolines, and pyridines.
実験室実験の利点と制限
CCCMP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be synthesized in a variety of ways. Additionally, CCCMP has a wide range of applications in various areas of science, including medicinal chemistry, materials science, catalysis, and biochemistry. However, there are also several limitations to using CCCMP in laboratory experiments. It is a relatively unstable compound, and has a tendency to decompose at higher temperatures. Additionally, CCCMP is a toxic compound, and should be handled with caution.
将来の方向性
There are several potential future directions for research involving CCCMP. One possible area of research is the development of new methods for the synthesis of CCCMP. Additionally, further research could be conducted to better understand the biochemical and physiological effects of CCCMP. Another potential area of research is the development of new applications for CCCMP, such as in the field of materials science. Finally, further research could be conducted to better understand the mechanism of action of CCCMP, and to develop new inhibitors of the enzyme cyclooxygenase-2 (COX-2).
合成法
The synthesis of CCCMP can be achieved through a variety of methods. One of the most commonly used methods is the reaction of 3-chloro-4-methoxyphenol with aqueous sodium hydroxide, followed by reaction with 3-chloro-4-nitrobenzoyl chloride. This reaction yields CCCMP in a yield of approximately 95%. Other methods for the synthesis of CCCMP include the reaction of 3-chloro-4-methoxyphenol with 3-chloro-4-nitrobenzoyl chloride in the presence of pyridine, as well as the reaction of 3-chloro-4-methoxyphenol with 3-chloro-4-nitrobenzoyl chloride in the presence of triethylamine.
特性
IUPAC Name |
2-chloro-5-(4-hydroxy-3-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-19-13-7-9(3-5-12(13)17)8-2-4-11(15)10(6-8)14(16)18/h2-7,17H,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRCCUKGBMCSFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685733 |
Source


|
| Record name | 4-Chloro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Carbamoyl-4-chlorophenyl)-2-methoxyphenol | |
CAS RN |
1261904-10-2 |
Source


|
| Record name | 4-Chloro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380249.png)
